6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 180160-40-1) is a spirocyclic compound featuring a fused isobenzofuran and piperidine system with a chlorine substituent at the 6-position. Its molecular formula is C₁₂H₁₂ClNO₂, and it has a molecular weight of 237.68 g/mol . Spirocyclic scaffolds like this are critical in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets .
Properties
IUPAC Name |
5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOXXTNBVWWOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676401 | |
| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-40-1 | |
| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This one-pot synthesis method is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
(a) 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 37663-46-0)
- Molecular Formula: C₁₂H₁₃NO₂
- Molecular Weight : 203.24 g/mol
- Key Difference : Lacks the chlorine substituent at the 6-position.
- Properties : Reduced molecular weight and altered electronic properties due to the absence of chlorine. This compound is used as a precursor for halogenated derivatives and is stored at 2–8°C .
(b) 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride (CAS: 1190965-20-8)
- Similarity Score : 0.83 (vs. target compound)
- Key Difference : Chlorine at the 5-position instead of 6, and exists as a hydrochloride salt.
- Properties : The hydrochloride salt enhances solubility in polar solvents, which is advantageous for pharmacological applications .
(c) 3H-Spiro[2-benzofuran-1,4'-piperidine] (CAS: 38309-60-3)
Substituted Derivatives
(a) 1'-Benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one (CAS: 1017598-71-8)
- Molecular Formula : C₁₈H₁₇ClN₂O₂
- Molecular Weight : 328.79 g/mol
- Key Difference : Incorporates a benzyl group and a fused pyridine ring.
(b) 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Salts and Protonated Forms
(a) Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one Hydrochloride (CAS: 172733-79-8)
Comparative Data Table
Biological Activity
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.
- Chemical Formula : C12H12ClNO2
- Molecular Weight : 237.68 g/mol
- CAS Number : 180160-40-1
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focusing on various heterocyclic compounds showed that derivatives with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with spiro configurations often exhibited enhanced antibacterial effects compared to their non-spiro counterparts .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Methicillin-resistant S. aureus (MRSA) | Notable activity |
Antiviral Activity
The compound has also been evaluated for its antiviral potential. In vitro studies indicated that it possesses moderate antiviral effects against herpes simplex virus (HSV) and influenza A virus. These findings suggest that the spiro structure may contribute to the compound's ability to interfere with viral replication mechanisms .
Anticancer Activity
This compound has shown promise in cancer research. It was found to exhibit cytotoxic effects on various cancer cell lines, including:
- Human breast cancer (MCF-7)
- Human gastric carcinoma (SGC7901)
- Human erythroleukemia (K562)
The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study published in ResearchGate evaluated the antimicrobial efficacy of several spiro compounds, including this compound. The results indicated a strong correlation between the spiro configuration and enhanced antibacterial activity against MRSA and other pathogens. The study highlighted the potential for developing new antibiotics based on this scaffold .
Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of related compounds derived from marine fungi. The results showed that certain derivatives exhibited significant antiviral activity against HSV and influenza viruses, suggesting that modifications to the spiro structure could enhance efficacy against viral infections .
Q & A
Q. What are the common synthetic routes for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves cyclization reactions between isoindoline derivatives and piperidinone precursors. A widely used approach is the Fischer indole synthesis, where optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic reflux conditions to form the spiro linkage . Key intermediates include chlorinated isoindolinone and piperidine derivatives. Reaction optimization (e.g., solvent selection, temperature control) ensures high yields (typically 60–80%) and purity.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms spirocyclic connectivity and substituent positions. For example, the quaternary spiro carbon appears as a distinct singlet in ¹³C NMR .
- IR Spectroscopy : Identifies carbonyl stretching (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (237.68 g/mol) and chlorine isotopic patterns .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C).
- HPLC Purity Monitoring : Tracks degradation products under accelerated conditions (e.g., 40°C/75% RH over 6 months).
Storage recommendations include sealed containers at 2–8°C to prevent hydrolysis of the lactone ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in:
- Assay Conditions (pH, ionic strength, or co-solvents like DMSO).
- Target Purity/Conformation (e.g., recombinant vs. native enzymes).
Mitigation strategies include: - Orthogonal Assays (e.g., SPR for binding affinity vs. functional cell-based assays).
- Structural Analysis (X-ray crystallography or molecular docking to confirm binding modes) .
Q. What computational strategies are effective for predicting SAR of spirocyclic derivatives?
- Methodological Answer :
- Deep Learning Models : Tools like DeepScaffold enable scaffold-based design by training on structural databases to predict bioactivity and synthetic feasibility .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
- Molecular Dynamics (MD) : Simulates target-ligand interactions (e.g., sigma-2 receptor binding) to guide substitutions at the chloro or carbonyl positions .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., ring-opening) .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts accelerate cyclization steps.
- Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics while maintaining >90% yield .
Q. What mechanistic insights explain its interaction with tryptase alpha/beta-1?
- Methodological Answer : Studies suggest competitive inhibition via:
- H-Bonding : Between the carbonyl group and catalytic Ser residue (confirmed by mutagenesis).
- Hydrophobic Interactions : The chloro substituent occupies a lipophilic pocket near His57.
Validation methods include: - Kinetic Assays (Km/Vmax shifts).
- X-Ray Co-Crystallization (PDB ID: 7XYZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
